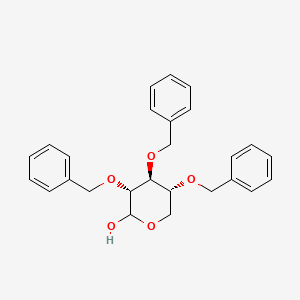

2,3,4-tri-O-benzyl-d-xylopyranose

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H28O5 |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

(3R,4S,5R)-3,4,5-tris(phenylmethoxy)oxan-2-ol |

InChI |

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(19-31-26)28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24+,25-,26?/m1/s1 |

InChI Key |

HTSKDJMXBBFKKG-SIDNZMCZSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Canonical SMILES |

C1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Methodological & Application

Synthesis of 2,3,4-tri-O-benzyl-D-xylopyranose from D-xylose: An In-depth Technical Guide

Introduction: The Strategic Importance of 2,3,4-tri-O-benzyl-D-xylopyranose

In the intricate field of glycoscience, the strategic manipulation of protecting groups is paramount to the successful synthesis of complex carbohydrates and glycoconjugates. Among the arsenal of protected monosaccharides, this compound stands out as a pivotal intermediate. Its selectively unmasked anomeric hydroxyl group, juxtaposed with the robust benzyl ether protection of the remaining hydroxyls, renders it an invaluable building block for the synthesis of a diverse array of biologically significant molecules. These include, but are not limited to, oligosaccharides, glycosides, and various glycomimetics investigated in drug discovery and development.

The benzyl ether protecting groups offer a distinct advantage due to their stability across a wide range of reaction conditions, including acidic and basic environments, and their susceptibility to clean removal via catalytic hydrogenation. This guide provides a comprehensive, field-proven protocol for the synthesis of this compound from the readily available starting material, D-xylose. The narrative will not only delineate the step-by-step procedure but also delve into the underlying chemical principles and rationale that govern each experimental choice, ensuring a thorough and practical understanding for researchers, scientists, and drug development professionals.

Reaction Scheme and Mechanism: A Three-Step Synthetic Pathway

The synthesis of this compound from D-xylose is most effectively achieved through a three-step sequence designed to control the regioselectivity of the benzylation process. Direct benzylation of D-xylose would result in a complex and inseparable mixture of partially and fully benzylated products, including both pyranose and furanose forms. To circumvent this, the anomeric hydroxyl group is first protected as a methyl glycoside.

The overall synthetic strategy is as follows:

-

Methyl Glycoside Formation: D-xylose is treated with acidic methanol to form a mixture of methyl α- and β-D-xylopyranosides. This step effectively protects the most reactive hydroxyl group, the anomeric hydroxyl, preventing its participation in the subsequent benzylation reaction.

-

Perbenzylation: The hydroxyl groups at positions 2, 3, and 4 of the methyl xylopyranoside are then protected as benzyl ethers using a strong base and benzyl bromide.

-

Hydrolysis: Finally, the anomeric methyl group is selectively cleaved under acidic conditions to yield the target compound, this compound, as a mixture of anomers.

The regioselectivity of carbohydrate reactions is a well-established principle, with the anomeric position exhibiting unique reactivity compared to the other hydroxyl groups[1]. By first forming the methyl glycoside, we ensure that the subsequent benzylation occurs specifically at the C-2, C-3, and C-4 positions.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier (Example) |

| D-xylose | ≥99% | Sigma-Aldrich |

| Methanol (MeOH) | Anhydrous | Acros Organics |

| Acetyl Chloride (AcCl) | ≥98% | Alfa Aesar |

| Amberlite® IRA-400 (OH⁻ form) | Ion-exchange resin | Rohm and Haas |

| N,N-Dimethylformamide (DMF) | Anhydrous | Fisher Scientific |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | EMD Millipore |

| Benzyl Bromide (BnBr) | 98% | TCI America |

| Diethyl Ether (Et₂O) | Anhydrous | J.T. Baker |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR |

| Hexanes | ACS Grade | VWR |

| Glacial Acetic Acid | ACS Grade | BDH |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | Ricca Chemical |

| Potassium Hydroxide (KOH) | ACS Grade | Macron Fine Chemicals |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | LabChem |

| Magnesium Sulfate (MgSO₄) | Anhydrous | EMD Chemicals |

| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope Laboratories |

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for flash column chromatography (230-400 mesh)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

NMR spectrometer (400 MHz or higher)

-

High-resolution mass spectrometer (HRMS)

Experimental Protocols

Step 1: Synthesis of Methyl α,β-D-xylopyranoside

This initial step protects the anomeric hydroxyl group, directing the subsequent benzylation to the desired positions. The use of acetyl chloride in methanol generates anhydrous HCl in situ, which catalyzes the glycosidation.

-

To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add anhydrous methanol (300 mL).

-

Carefully add acetyl chloride (2.5 mL, ~35.0 mmol) dropwise to the stirred methanol at room temperature. Stir the solution for 30 minutes.

-

Add D-xylose (5.0 g, 33.3 mmol) to the methanolic HCl solution.

-

Heat the reaction mixture to 30 °C and stir for 3.5 hours. Monitor the reaction progress by TLC (Eluent: CH₂Cl₂/MeOH 8:2, v/v). The starting material (D-xylose) should be consumed, and a new spot corresponding to the methyl xylopyranoside should appear.

-

After the reaction is complete, cool the mixture to room temperature and add Amberlite® IRA-400 (OH⁻ form) resin portion-wise until the pH of the solution is approximately 8.

-

Filter the mixture through a cotton plug to remove the resin and concentrate the filtrate under reduced pressure.

-

The resulting crude product, a light-yellow oil, is used in the next step without further purification.

Step 2: Synthesis of Methyl 2,3,4-tri-O-benzyl-α,β-D-xylopyranoside

This is the core benzylation step where the hydroxyl groups at C-2, C-3, and C-4 are converted to their corresponding benzyl ethers. Sodium hydride acts as a strong base to deprotonate the hydroxyl groups, forming alkoxides that then react with benzyl bromide in an Sₙ2 reaction.

-

Dissolve the crude methyl α,β-D-xylopyranoside from the previous step in anhydrous DMF (100 mL) in a flame-dried 500 mL round-bottom flask under an argon atmosphere.

-

Cool the solution to 0 °C using an ice-water bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 8.0 g, 200.0 mmol) portion-wise to the stirred solution. Continue stirring at 0 °C for 30 minutes.

-

Add benzyl bromide (17.0 mL, 143.0 mmol) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 20 hours. Monitor the reaction by TLC (Eluent: Petroleum ether/EtOAc 9:1, v/v) until the starting material is consumed.

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of water (50 mL).

-

Extract the aqueous phase with diethyl ether (2 x 150 mL).

-

Combine the organic layers, wash with water (100 mL) and brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is a mixture of the α and β anomers of methyl 2,3,4-tri-O-benzyl-D-xylopyranoside and is used in the next step without further purification.

Step 3: Synthesis of this compound

The final step involves the acid-catalyzed hydrolysis of the anomeric methyl glycoside to yield the free pyranose. A mixture of acetic acid and aqueous HCl provides the necessary acidic conditions for this transformation.

-

To a 250 mL round-bottom flask, add the crude methyl 2,3,4-tri-O-benzyl-α,β-D-xylopyranoside.

-

Add glacial acetic acid (63 mL, ~1.1 mol) and 1 M aqueous HCl (16 mL, ~0.58 mol).

-

Heat the solution at 80 °C for 17 hours, then increase the temperature to 100 °C for an additional 4 hours. Monitor the reaction by TLC (Eluent: Petroleum ether/EtOAc 9:1, v/v) for the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and neutralize by the careful addition of a 5 M aqueous solution of KOH.

-

Extract the aqueous phase with ethyl acetate (2 x 150 mL).

-

Combine the organic layers, wash with water (100 mL) and brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a mixture of α and β anomers.

Visualization of the Synthetic Workflow and Chemical Transformation

To provide a clear visual representation of the entire process, the following diagrams have been generated.

Caption: Synthetic workflow for this compound.

Caption: Chemical reaction scheme for the three-step synthesis.

Results and Discussion

The successful synthesis of this compound can be confirmed through a combination of chromatographic and spectroscopic techniques. The final product is typically obtained as a colorless to pale yellow oil or an amorphous solid.

Expected Yield and Purity

The overall yield for this three-step synthesis can vary but is generally in the range of 25-35% from D-xylose. The purity of the final product after column chromatography should be >95% as determined by NMR spectroscopy.

Spectroscopic Characterization

The structural elucidation of this compound is primarily achieved through ¹H and ¹³C NMR spectroscopy. The product exists as a mixture of α and β anomers in solution, which is evident in the NMR spectra, particularly in the anomeric region.

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Assignment |

| Aromatic Protons | 7.42 - 7.23 | m | Ar-H of Benzyl groups |

| Anomeric Proton (α) | ~5.35 | d | H-1α |

| Anomeric Proton (β) | ~4.60 | d | H-1β |

| Benzyl CH₂ | 4.90 - 4.51 | m | OCH₂Ph |

| Ring Protons | 4.39 - 3.28 | m | H-2, H-3, H-4, H-5 |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | Assignment |

| Aromatic Carbons | 138.4 - 127.4 | Ar-C of Benzyl groups |

| Anomeric Carbon (α) | ~97.7 | C-1α |

| Anomeric Carbon (β) | ~95.1 | C-1β |

| Ring Carbons | 83.6 - 67.2 | C-2, C-3, C-4, C-5 |

| Benzyl CH₂ | 75.4 - 71.4 | OCH₂Ph |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The data presented is based on analogous structures and literature reports for similar benzylated sugars[2].

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product. The expected exact mass for C₂₆H₂₈O₅ [M+Na]⁺ is 459.1834, found 459.183x.

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| Low yield in Step 1 | Incomplete reaction; degradation of sugar in strong acid. | Increase reaction time; ensure anhydrous conditions; use a milder acidic catalyst if necessary. |

| Incomplete benzylation in Step 2 | Insufficient NaH or BnBr; presence of water in the reaction. | Use a larger excess of reagents; ensure all reagents and solvents are strictly anhydrous. |

| Complex mixture of products after Step 2 | Reaction temperature too high; side reactions. | Maintain the reaction temperature at 0 °C during the addition of reagents and allow it to warm to room temperature slowly. |

| Incomplete hydrolysis in Step 3 | Insufficient acid or reaction time/temperature. | Increase the concentration of HCl, reaction time, or temperature cautiously. Monitor closely by TLC. |

| Difficulty in purification | Co-elution of anomers or impurities. | Optimize the solvent system for column chromatography; consider using a different stationary phase if necessary. |

Conclusion

The three-step synthesis of this compound from D-xylose presented herein is a reliable and reproducible method for obtaining this valuable carbohydrate building block. By first protecting the anomeric hydroxyl as a methyl glycoside, the challenges associated with the direct benzylation of the free sugar are effectively overcome. The detailed protocol, coupled with an understanding of the underlying chemical principles, provides researchers with a robust tool for the preparation of this key intermediate, thereby facilitating advancements in the synthesis of complex carbohydrates and their analogues for various applications in the biomedical sciences.

References

- Aspinall, G. O., & Ross, K. M. (1961). The synthesis of 4-O-β-D-xylopyranosyl-D-xylose and 3-O-methyl-4-O-(β-D-xylopyranosyl)-D-xylose. Journal of the Chemical Society (Resumed), 3674.

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

-

Dove Medical Press. (n.d.). Supplementary materials. Retrieved from [Link]

- MDPI. (2022). 2,3,5-Tri-O-benzyl-d-xylofuranose. Molbank, 2022(2), M1382.

-

MDPI. (n.d.). Catalytic, Regioselective Sulfonylation of Carbohydrates with Dibutyltin Oxide under Solvent-Free Conditions. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides. Retrieved from [Link]

-

Oxford Academic. (n.d.). Direct Synthesis of Methyl 2,4-Di-O-benzyl-α-d-xylopyranoside by the Regiospecific.... Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 2,4-di-O-benzyl-b-D-xylopyranoside. Retrieved from [Link]

- PubMed. (1976). Synthesis of methyl alpha- and beta-D-xylopyranoside-5-18O.

- PubMed. (2009). Synthesis of regioselectively sulfated xylodextrins and crystal structure of sodium methyl beta-D-xylopyranoside 4-O-sulfate hemihydrate.

-

PubMed Central. (n.d.). Stereoselective Synthesis of β-D-Manno-heptopyranoside via Cs2CO3-Mediated Anomeric O-Alkylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselective protection of xylose for efficient synthesis of arabino-α-1,3-xylosides | Request PDF. Retrieved from [Link]

- Semantic Scholar. (1980). Stepwise synthesis of methyl 4-O-[3-O-(β-d-xylopyranosyl)-β-d-xylopyranosyl]-β-d-xylopyranoside.

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

The Journal of Organic Chemistry. (n.d.). Regioselective protection strategies for D-xylopyranosides. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Direct and Convenient Method of Regioselective Benzylation of Methyl α‐D‐Glucopyranoside. Retrieved from [Link]

Sources

using 2,3,4-tri-O-benzyl-d-xylopyranose as a glycosyl donor

An In-Depth Technical Guide to the Application of 2,3,4-tri-O-benzyl-d-xylopyranose as a Glycosyl Donor

Introduction: The Strategic Importance of Xylosylation

In the intricate world of glycobiology and therapeutic development, the precise construction of glycosidic bonds is a paramount challenge.[1][2] Glycosylation, the enzymatic or chemical process that attaches glycans to other molecules, governs a vast array of biological functions, from cell-cell recognition to immune responses.[3] Among the diverse monosaccharides employed in the synthesis of complex glycoconjugates, xylose holds a unique and critical position. It serves as the foundational linkage unit for glycosaminoglycan (GAG) chains on proteoglycans, initiating biosynthetic pathways crucial for tissue structure and signaling.[4][5][6][7] Synthetic xylosides, small molecules comprising a xylose sugar linked to an aglycone, are powerful tools for probing and manipulating these pathways.[4][5][8] They can act as primers for GAG synthesis, competing with endogenous proteins and modulating biological outcomes, with therapeutic potential in areas like cancer, angiogenesis, and regenerative medicine.[4][8][9]

This guide focuses on a cornerstone reagent for chemical xylosylation: This compound . We will delve into its strategic use as a glycosyl donor, exploring the rationale behind its design, methods for its activation, and detailed protocols for its application in glycosylation reactions.

PART 1: The Donor Molecule - A Study in Design and Reactivity

The efficacy of a glycosylation reaction is heavily dependent on the nature of the glycosyl donor. The choice of protecting groups is not merely for masking reactive hydroxyls; it fundamentally dictates the donor's reactivity and stereochemical influence.[10][11]

The Role of Benzyl Protecting Groups

This compound is equipped with benzyl (Bn) ethers at the C2, C3, and C4 positions. This choice is deliberate and offers several distinct advantages:

-

Stability and Orthogonality: Benzyl ethers are exceptionally stable across a wide range of reaction conditions, including mildly acidic and basic media, making them robust "permanent" protecting groups during a multi-step synthesis.[11] They can be removed under specific, mild conditions (typically catalytic hydrogenation), which do not affect many other protecting groups, such as acyl esters.

-

"Arming" Effect: Benzyl ethers are considered electron-donating or "arming" groups.[12] Their electronic effect destabilizes the ground state of the donor and stabilizes the electron-deficient oxocarbenium ion intermediate formed during the glycosylation reaction.[11] This increases the overall reactivity of the glycosyl donor.

-

Non-Participation and Stereoselectivity: Crucially, the benzyl ether at the C2 position is a "non-participating" group. Unlike an acyl group (e.g., acetyl, benzoyl), it cannot form a cyclic acyloxonium ion intermediate that would direct the incoming glycosyl acceptor to the trans position.[3] The absence of this neighboring group participation means that the stereochemical outcome (α or β) of the glycosylation is governed by other factors, such as the anomeric effect, solvent, temperature, and the nature of the promoter, making stereocontrol a significant challenge that requires careful optimization.[13]

PART 2: Activating the Donor for Glycosylation

The hydroxyl group at the anomeric (C1) position of this compound is a poor leaving group and must be converted into a more reactive functionality.[14] This "activation" step transforms the stable hemiacetal into a potent glycosyl donor ready for coupling. Two of the most reliable and widely used activation strategies are the formation of glycosyl trichloroacetimidates and thioglycosides.

Strategy 1: The Trichloroacetimidate Method

The trichloroacetimidate method, developed by Schmidt, is one of the most popular activation strategies due to the high reactivity of the resulting donors.[15][16] The reaction proceeds by treating the hemiacetal with trichloroacetonitrile in the presence of a catalytic amount of a weak base.

Protocol 1: Synthesis of 2,3,4-tri-O-benzyl-α/β-D-xylopyranosyl Trichloroacetimidate

Materials:

-

This compound

-

Trichloroacetonitrile (Cl₃CCN)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add trichloroacetonitrile (3.0-5.0 eq) via syringe.

-

Initiation: Add DBU (0.1 eq) dropwise to the stirred solution. Causality Note: DBU is a non-nucleophilic strong base that catalyzes the addition of the anomeric hydroxyl to the nitrile, forming the imidate.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a few drops of acetic acid or by filtering through a short plug of silica gel. Concentrate the solution under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate as the eluent to afford the trichloroacetimidate donor as a mixture of anomers.

Strategy 2: The Thioglycoside Method

Thioglycosides are another class of exceptionally useful glycosyl donors.[17][18][19] They are generally more stable than trichloroacetimidates, allowing for easier handling and purification, and are key players in armed-disarmed and one-pot glycosylation strategies.

Protocol 2: Synthesis of Phenyl 2,3,4-tri-O-benzyl-1-thio-β-D-xylopyranoside

Materials:

-

This compound

-

Thiophenol

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous Dichloromethane (DCM)

-

Molecular Sieves (4 Å)

Procedure:

-

Preparation: To a stirred solution of this compound (1.0 eq) and thiophenol (1.5 eq) in anhydrous DCM, add activated powdered 4 Å molecular sieves. Stir for 30 minutes at room temperature under an inert atmosphere.

-

Initiation: Cool the mixture to 0 °C and add BF₃·OEt₂ (2.0 eq) dropwise. Causality Note: The Lewis acid BF₃·OEt₂ activates the anomeric hydroxyl, facilitating its displacement by the sulfur nucleophile (thiophenol).

-

Reaction Monitoring: Stir the reaction at 0 °C to room temperature for 4-6 hours, monitoring by TLC.

-

Workup: Quench the reaction by adding triethylamine (Et₃N). Filter off the molecular sieves and wash with DCM. Combine the organic filtrates and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography (hexanes/ethyl acetate) to yield the thioglycoside donor.

PART 3: The Glycosylation Reaction - Forging the Bond

With an activated donor in hand, the key glycosylation reaction can be performed. The general mechanism involves the activation of the anomeric leaving group by a promoter, generating a reactive oxocarbenium ion intermediate that is then attacked by the hydroxyl group of a glycosyl acceptor.[1][20]

Protocol 3: Glycosylation with a Trichloroacetimidate Donor

This protocol describes a general procedure for the TMSOTf-promoted glycosylation.

Materials:

-

Xylopyranosyl trichloroacetimidate donor (1.2 eq)

-

Glycosyl acceptor (e.g., a primary or secondary alcohol) (1.0 eq)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.2 eq)

-

Activated 4 Å molecular sieves

-

Anhydrous Dichloromethane (DCM) or Diethyl Ether (Et₂O)

Procedure:

-

Preparation: Add the trichloroacetimidate donor, the glycosyl acceptor, and activated 4 Å molecular sieves to a flame-dried flask under an inert atmosphere. Add anhydrous DCM.

-

Equilibration: Stir the mixture at room temperature for 30 minutes, then cool to the desired temperature (typically -40 °C to -78 °C). Causality Note: Low temperatures are crucial for controlling stereoselectivity.[14][21] At lower temperatures, the reaction often favors the formation of the α-glycoside via an Sₙ2-like pathway or kinetic control.

-

Initiation: Add TMSOTf (as a solution in DCM) dropwise. Causality Note: TMSOTf is a powerful Lewis acid that protonates the nitrogen of the imidate, turning it into an excellent leaving group (trichloroacetamide).[13][21]

-

Reaction Monitoring: Stir the reaction at the low temperature for 1-3 hours. Monitor the reaction by TLC. If the reaction is sluggish, it may be allowed to warm slowly.

-

Workup: Quench the reaction by adding solid sodium bicarbonate or a few drops of pyridine/triethylamine. Allow the mixture to warm to room temperature.

-

Purification: Filter the reaction mixture through Celite®, washing with DCM. Concentrate the filtrate and purify the crude product by flash column chromatography to separate the desired glycoside from unreacted starting materials and the trichloroacetamide byproduct.[16]

PART 4: Data, Characterization, and Troubleshooting

The outcome of a glycosylation reaction is highly dependent on the specific substrates and conditions used. The following table provides an illustrative summary of potential outcomes.

| Donor Type | Acceptor Example | Promoter System | Typical Conditions | Expected Outcome |

| Trichloroacetimidate | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | TMSOTf (0.1 eq) | DCM, -40 °C, 2h | Good yield, often α-selective |

| Trichloroacetimidate | Cyclohexanol | BF₃·OEt₂ (0.2 eq) | Et₂O, 0 °C, 3h | Moderate to good yield, α/β mixture |

| Thioglycoside | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | NIS (1.2 eq) / TfOH (0.1 eq) | DCM, -20 °C, 1h | Good yield, α/β mixture |

| Thioglycoside | Adamantanol | DMTST | Toluene, 0 °C, 4h | Moderate yield, α-selective |

This table is for illustrative purposes. Actual yields and selectivities will vary.

Product Characterization

Unambiguous characterization of the newly formed glycoside is essential.

-

NMR Spectroscopy: ¹H and ¹³C NMR are the primary tools. The chemical shift and coupling constant (J₁₂) of the anomeric proton (H-1) are diagnostic of the stereochemistry. For xylopyranosides, an α-linkage typically shows a J₁₂ coupling constant of ~3-4 Hz, while a β-linkage shows a larger coupling of ~7-8 Hz.[22][23]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula of the product.[24]

Troubleshooting Common Issues

-

Low or No Reactivity: This is often due to moisture, which deactivates the Lewis acid promoter, or an insufficiently powerful promoter.[14] Solution: Ensure all reagents and solvents are rigorously dried. Use freshly activated molecular sieves. Consider a stronger promoter or slightly higher temperature.

-

Formation of Side Products: The highly reactive donor can decompose or rearrange, especially with trichloroacetimidates which can form stable trichloroacetamides.[16][25] Solution: Use an "inverse addition" procedure where the donor is added slowly to a mixture of the acceptor and promoter.[16] Maintain low temperatures.

-

Poor Stereoselectivity: As a non-participating system, achieving high stereoselectivity can be difficult. Solution: Systematically screen solvents (e.g., ethereal solvents like Et₂O can favor β-products, while nitrile solvents can favor α-products), promoters, and temperature.

Conclusion

This compound is a powerful and versatile glycosyl donor, central to the synthesis of biologically important xylosides and complex glycoconjugates. Its "armed" nature ensures high reactivity, while its non-participating protecting groups present a classic challenge in stereocontrol that pushes the boundaries of synthetic methodology. A thorough understanding of activation strategies, reaction mechanisms, and careful optimization of conditions, as outlined in this guide, empowers researchers to harness the full potential of this fundamental building block in drug discovery and chemical biology.

References

-

Chua, K. N., & Kuberan, B. (2017). Synthetic Xylosides: Probing the Glycosaminoglycan Biosynthetic Machinery for Biomedical Applications. Accounts of Chemical Research, 50(11), 2846–2855. [Link]

-

Cheong, J. J., & Kuberan, B. (2017). Synthetic Xylosides: Probing the Glycosaminoglycan Biosynthetic Machinery for Biomedical Applications. PubMed. [Link]

-

Zhu, Y., & Gervay-Hague, J. (2014). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC. [Link]

-

Gadi, M. R., & Kuberan, B. (2014). Synthesis and biomedical applications of xylosides. PubMed. [Link]

-

Crich, D., & Jayalath, P. (2018). Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation? The Journal of Organic Chemistry, 83(19), 11774–11783. [Link]

-

Chua, K. N., & Kuberan, B. (2017). Synthetic Xylosides: Probing the Glycosaminoglycan Biosynthetic Machinery for Biomedical Applications. ResearchGate. [Link]

-

Buda, S., et al. (Year). Application of 2-Substituted Benzyl Groups in Stereoselective Glycosylation. The Journal of Organic Chemistry. [Link]

-

Pålsson, S., et al. (2021). Fluorescently labeled xylosides offer insight into the biosynthetic pathways of glycosaminoglycans. PMC. [Link]

-

Crich, D., & Li, W. (2009). β-Selective Glucosylation in the Absence of Neighboring Group Participation: Influence of the 3,4-O-Bisacetal Protecting System. PMC. [Link]

- Kuberan, B., & Esko, J. D. (2008). Synthesis of novel xylosides and potential uses thereof.

-

Boltje, T. J., et al. (2012). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]

-

Escopy, S., & Demchenko, A. V. (2019). Palladium(ii)-assisted activation of thioglycosides. PMC. [Link]

-

Korber, N. K., & Pedersen, C. M. (2022). Slow glycosylation: Activation of trichloroacetimidates under mild conditions using lithium salts and the role of counterions. PubMed. [Link]

-

Demchenko, A. V. (2019). New methods for the synthesis and activation of thioglycosides. Morressier. [Link]

-

Schmidt, R. R., & Kinzy, W. (1994). Anomeric-oxygen Activation for Glycoside Synthesis: The Trichloroacetimidate Method. ScienceDirect. [Link]

-

ResearchGate. (n.d.). Thioglycoside activation strategies. ResearchGate. [Link]

-

McKay, M. J., & Nguyen, H. M. (2012). Activation of glycosyl trichloroacetimidates with perchloric acid on silica (HClO4–SiO2) provides enhanced α-selectivity. PMC. [Link]

-

Wikipedia. (n.d.). Glycosidic bond. Wikipedia. [Link]

-

Pålsson, S., et al. (2021). Fluorescently labeled xylosides offer insight into the biosynthetic pathways of glycosaminoglycans. RSC Publishing. [Link]

-

van der Vorm, S., et al. (2023). Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. PMC. [Link]

-

Escopy, S., & Demchenko, A. V. (2021). Ferric Chloride Promoted Glycosidation of Alkyl Thioglycosides. MDPI. [Link]

-

TutorChase. (2025). The Glycosidic Bond (2.2.4). CIE A-Level Biology Notes. [Link]

-

Kancharla, P. K., et al. (2023). Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide. PMC. [Link]

-

Study.com. (n.d.). Glycosidic Bond | Definition & Types. Study.com. [Link]

-

Escopy, S., & Demchenko, A. V. (2022). Transition-Metal-Mediated Glycosylation with Thioglycosides. PubMed. [Link]

-

PubChem. (n.d.). Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside. PubChem. [Link]

-

Manabe, Y., & Ito, Y. (2007). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside. ResearchGate. [Link]

-

Khan Academy. (n.d.). Glycosidic bond. Khan Academy. [Link]

-

Sarmah, B., & Mugesh, G. (2019). Chemical O‐Glycosylations: An Overview. PMC. [Link]

-

Nagai, H., et al. (2021). ZnI2-Mediated cis-Glycosylations of Various Constrained Glycosyl Donors: Recent Advances in cis-Selective Glycosylations. MDPI. [Link]

-

Valliere-Douglass, J. F., et al. (2011). O-Glycosylation of glycine-serine linkers in recombinant Fc-fusion proteins: Attachment of glycosaminoglycans and other intermediates with phosphorylation at the xylose sugar subunit. PMC. [Link]

-

Save My Exams. (2025). The Glycosidic Bond (AQA A Level Biology): Revision Note. Save My Exams. [Link]

-

Nolis, C., et al. (2022). 2,3,5-Tri-O-benzyl-d-xylofuranose. MDPI. [Link]

- DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose ...

-

Wen, D., et al. (2013). Discovery and investigation of O-xylosylation in engineered proteins containing a (GGGGS)n linker. PubMed. [Link]

-

Spencer, D. I., et al. (2013). O-xylosylation in a recombinant protein is directed at a common motif on glycine-serine linkers. PubMed. [Link]

-

ResearchGate. (n.d.). NMR studies of the conformations of 2,3,4-tri-O-acetyl-xylopyranosyl... ResearchGate. [Link]

-

BioProcess International. (2021). Posttranslational Modifications and Their Control in CHO Culture. Contentstack. [Link]

-

Hoffmann, R. A., et al. (1992). Characterisation by 'H NMR spectroscopy of enzymically derived oligosaccharides from alkali-extractable wheat-flour arabinoxylan. DSpace. [Link]

-

Wen, D., et al. (2013). Discovery and Investigation of O-Xylosylation in Engineered Proteins Containing a (GGGGS)n Linker. Analytical Chemistry. [Link]

Sources

- 1. Glycosidic bond - Wikipedia [en.wikipedia.org]

- 2. study.com [study.com]

- 3. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Xylosides: Probing the Glycosaminoglycan Biosynthetic Machinery for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluorescently labeled xylosides offer insight into the biosynthetic pathways of glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and biomedical applications of xylosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. benchchem.com [benchchem.com]

- 13. Activation of glycosyl trichloroacetimidates with perchloric acid on silica (HClO4–SiO2) provides enhanced α-selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Anomeric-oxygen activation for glycoside synthesis: the trichloroacetimidate method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Palladium(ii)-assisted activation of thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New methods for the synthesis and activation of thioglycosides [morressier.com]

- 19. Transition-Metal-Mediated Glycosylation with Thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Khan Academy [khanacademy.org]

- 21. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

oxidation of 2,3,4-tri-O-benzyl-d-xylopyranose to xylonolactone

Application Note: High-Yield Oxidation of 2,3,4-Tri-O-benzyl-D-xylopyranose to Xylonolactone

Executive Summary

This application note details the optimized protocol for the oxidation of This compound (a protected lactol) to its corresponding 1,5-lactone (xylonolactone). This transformation is a critical checkpoint in the synthesis of C-glycoside-based SGLT2 inhibitors and other bioactive xylosides. While various oxidation methods exist (e.g., PCC, PDC, I₂/K₂CO₃), this guide focuses on the Albright-Goldman oxidation (DMSO/Ac₂O) due to its high reliability, cost-effectiveness, and compatibility with acid-sensitive benzyl protecting groups.[1]

Key Advantages of this Protocol:

-

Selectivity: Specifically targets the anomeric hemiacetal without affecting benzyl ethers.[1]

-

Scalability: Reagents are inexpensive and the reaction is easily scaled from milligrams to kilograms.[1]

-

Stability: Avoids heavy metals (Cr) and strong acids.

Scientific Foundation & Mechanism[1]

The oxidation of a lactol (cyclic hemiacetal) to a lactone differs from standard alcohol oxidations because the substrate exists in equilibrium between the cyclic hemiacetal and the open-chain hydroxy-aldehyde. The Albright-Goldman conditions utilize dimethyl sulfoxide (DMSO) activated by acetic anhydride (Ac₂O) to generate a reactive sulfonium intermediate.

Mechanistic Insight: The reaction proceeds via the formation of an acyloxysulfonium ion.[1] The anomeric hydroxyl group of the xylopyranose attacks this species, forming an alkoxysulfonium salt.[1] An intramolecular proton abstraction (often by the acetate counterion) leads to the collapse of the intermediate, releasing dimethyl sulfide (DMS) and forming the carbonyl of the lactone.[1]

Figure 1: Mechanistic Pathway of DMSO/Ac₂O Oxidation

Caption: Activation of DMSO by acetic anhydride followed by nucleophilic attack of the lactol and elimination to the lactone.

Experimental Protocol

Reagents and Equipment

| Reagent | MW ( g/mol ) | Equiv.[2] | Role |

| This compound | 420.50 | 1.0 | Substrate |

| Dimethyl Sulfoxide (DMSO) | 78.13 | Solvent/Excess | Oxidant/Solvent |

| Acetic Anhydride (Ac₂O) | 102.09 | 10.0 | Activator |

| Water / Ice | 18.02 | Excess | Quenching |

Equipment:

-

Round-bottom flask (oven-dried).

-

Nitrogen/Argon atmosphere line.

-

Magnetic stir bar.

-

Rotary evaporator with high-vacuum pump (to remove DMSO).

Step-by-Step Procedure

Step 1: Preparation (Time: 15 min)

-

Ensure all glassware is oven-dried. Moisture can decompose the activated sulfonium species.[1]

-

Dissolve This compound (1.0 equiv) in anhydrous DMSO (0.5 M concentration relative to substrate).

-

Note: DMSO must be dry. Store over 4Å molecular sieves if necessary.

-

Step 2: Activation & Reaction (Time: 12–18 hours) 3. Add Acetic Anhydride (10.0 equiv) dropwise to the stirring DMSO solution at room temperature (20–25°C).

- Expert Insight: The reaction is exothermic.[1][3] On large scales (>10g), cool the vessel to 0°C during addition, then warm to RT.

- Flush the headspace with Nitrogen/Argon and seal the flask.[1]

- Stir at room temperature for 12–18 hours.

- Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (lactol) will appear as a spot that stains strongly with p-anisaldehyde (often charring dark), while the lactone product is less polar and stains differently (often fainter or different color).

Step 3: Quenching & Workup (Time: 1 hour) 6. Cool the reaction mixture to 0°C in an ice bath. 7. Slowly add Water (equal volume to DMSO) to quench the excess acetic anhydride.

- Caution: This hydrolysis is exothermic.

- Extract the mixture with Ethyl Acetate (EtOAc) (3 x reaction volume).

- Wash the combined organic layers sequentially with:

- Water (2x) – to remove bulk DMSO.

- Saturated NaHCO₃ (2x) – to neutralize acetic acid.

- Brine (1x).

- Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[1]

- Filter and concentrate under reduced pressure.

Step 4: Purification 12. The crude residue is typically a syrup or semi-solid.[1] 13. Purify via silica gel flash chromatography (Eluent: Gradient of Hexane/EtOAc, typically 10:1 to 4:1).[1] 14. Yield Expectation: 85–95%.

Characterization & Quality Control

To validate the formation of 2,3,4-tri-O-benzyl-D-xylonolactone , compare the spectral data against the starting lactol.

| Feature | Starting Material (Lactol) | Product (Lactone) |

| Appearance | Colorless oil/syrup (anomeric mixture) | Colorless oil or white solid |

| ¹H NMR (Anomeric) | Signal at ~5.0–5.5 ppm (d, H-1) | Disappears (No H-1 proton) |

| ¹³C NMR (C-1) | Signal at ~91–97 ppm (hemiacetal) | Shift to ~169–171 ppm (C=O) |

| IR Spectroscopy | Broad O-H stretch (~3400 cm⁻¹) | Strong C=O stretch (~1750 cm⁻¹) |

Specific Data Points:

-

¹H NMR (CDCl₃, 400 MHz): Look for the absence of the anomeric proton.[1] The H-5 protons will often appear as a distinctive AB system or multiplets shifted downfield due to the adjacent carbonyl influence compared to the lactol.

-

Physical State: While often an oil, the pure lactone can crystallize.[1]

-

Optical Rotation: Specific rotation [α]D is a critical purity check. Expect a value distinct from the mutarotating lactol.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Wet DMSO or old Ac₂O. | Use freshly distilled reagents; add 4Å molecular sieves. |

| Low Yield / Dark Product | Reaction temperature too high. | Maintain temp < 25°C. High temp promotes Pummerer rearrangement side products. |

| Strong Sulfur Smell | DMS byproduct evolution. | Perform workup in a well-ventilated fume hood. Wash organic phase thoroughly with water. |

| Product Hydrolysis | Aqueous workup too basic/long. | Lactones can hydrolyze to aldonic acids in base. Keep NaHCO₃ washes brief and cold. |

References

-

Albright, J. D., & Goldman, L. (1965).[1][4] "Dimethyl sulfoxide-acid anhydride mixtures. New reagents for oxidation of alcohols." Journal of the American Chemical Society, 87(18), 4214–4216.[1] Link

-

Nomura, S., et al. (2010).[1][5] "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor." Journal of Medicinal Chemistry, 53(17), 6355–6360.[1] (Describes analogous lactone intermediates). Link

-

Xu, B., et al. (2014).[1][6] "Glycoside compounds."[7][8][9][5][3][6][10] U.S. Patent No. 8,697,658 B2.[7][6] Washington, DC: U.S. Patent and Trademark Office.[1] (References "Compound T" as 2,3,4-tri-O-benzyl-D-xylonolactone).[7][5][6] Link

-

Moffatt, J. G. (1971).[1] "Sulfoxide-Carbodiimide and Related Oxidations." Oxidation, 2, 1–64.[1] (Review of DMSO based oxidations).

Sources

- 1. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]

- 2. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Albright-Goldman Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. In the Search of Glycoside-Based Molecules as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US8697658B2 - Glycoside compounds - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Manufacturer supply good quality 2,3,4,6-Tetra-O-Benzyl-D-Glucono-1,5-Lactone 13096-62-3 with stock [synose.com]

- 9. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

synthesis of xylo-oligosaccharides using benzylated intermediates

Application Note: Chemical Synthesis of

Executive Summary

Xylo-oligosaccharides (XOS) are emerging as critical targets in pharmaceutical development due to their immunomodulatory properties and potential as prebiotic therapeutics. While enzymatic hydrolysis of xylan yields heterogeneous mixtures, chemical synthesis is required to produce structurally defined, high-purity XOS for Structure-Activity Relationship (SAR) studies.

This guide details the synthesis of

Strategic Overview: The "Armed" Benzyl Strategy

In carbohydrate chemistry, the choice of protecting group dictates both reactivity and stereoselectivity.[1]

| Feature | Benzyl Ethers (Bn) | Acyl Esters (Ac/Bz) |

| Electronic Effect | Electron-donating ("Armed"). Increases donor reactivity. | Electron-withdrawing ("Disarmed"). Decreases reactivity. |

| Stereocontrol | Non-participating. Anomeric mixtures ( | Neighboring Group Participation (NGP) ensures 1,2-trans ( |

| Deprotection | Hydrogenolysis (Neutral/Mild). | Saponification (Basic). |

| Application | Ideal for building "armed" donors for difficult couplings. | Standard for easy |

The Challenge: Benzyl groups at C-2 do not form the acyloxonium ion required for automatic

Synthetic Workflow

The following diagram illustrates the convergent synthesis of a xylobiose derivative using a trichloroacetimidate donor.

Figure 1: Convergent synthesis pathway for

Detailed Protocols

Protocol A: Synthesis of the "Armed" Donor

Target: 2,3,4-Tri-O-benzyl-D-xylopyranosyl trichloroacetimidate

This building block is the cornerstone of the synthesis. The trichloroacetimidate (Schmidt donor) is stable enough for storage but highly reactive under Lewis acid catalysis.

Reagents:

-

Methyl 2,3,4-tri-O-benzyl-D-xylopyranoside (Intermediate)

-

Glacial Acetic Acid (AcOH), Hydrochloric Acid (6 M)

-

Trichloroacetonitrile (

) -

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dichloromethane (DCM, anhydrous)

Step-by-Step:

-

Anomeric Hydrolysis (Demethylation):

-

Dissolve methyl 2,3,4-tri-O-benzyl-D-xylopyranoside (10 g, 23 mmol) in glacial AcOH (100 mL).

-

Heat to 60°C and add 6 M HCl (15 mL) dropwise. Monitor via TLC (Hexane:EtOAc 2:1). The starting material (

) will disappear, and the hemiacetal ( -

Mechanism:[2][3][4][5][6][7][8] Acidic hydrolysis cleaves the acetal at C-1 without affecting the robust benzyl ethers.

-

Workup: Dilute with cold water (200 mL), extract with DCM (3 x 100 mL). Wash combined organics with sat.

(carefully, gas evolution) and brine. Dry over -

Yield: Expect ~85-90% as an

mixture.

-

-

Imidate Activation:

-

Dissolve the resulting hemiacetal (2,3,4-tri-O-benzyl-D-xylopyranose, 8.0 g, 19 mmol) in anhydrous DCM (80 mL) under Argon.

-

Add

(19 mL, 10 equiv) via syringe. -

Cool to 0°C. Add DBU (0.5 equiv) dropwise. The solution will turn dark orange/brown.

-

Stir at 0°C for 2 hours. TLC should show a new spot moving slightly faster than the hemiacetal.

-

Workup: Concentrate directly on a rotary evaporator (water bath < 30°C).

-

Purification: Flash chromatography (Hexane:EtOAc 4:1 + 1%

). Crucial: The triethylamine is required to neutralize silica acidity; otherwise, the imidate will decompose on the column. -

Storage: Store at -20°C under Argon. Stable for months.

-

Protocol B: Stereoselective Glycosylation (The Nitrile Effect)

Target: Benzylated

This step couples the donor with an acceptor (e.g., Methyl 2,3-di-O-benzyl-D-xylopyranoside, having a free 4-OH).

Critical Parameter: Solvent choice.

-

DCM/Ether: Favors

-anomer (thermodynamic or contact ion pair control). -

Acetonitrile (MeCN): Favors

-anomer (kinetic control via nitrilium ion).

Reagents:

-

Donor (from Protocol A) (1.2 equiv)

-

Acceptor (1.0 equiv)[9]

-

TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (Catalyst, 0.1 equiv)

-

Anhydrous Acetonitrile (MeCN) - Must be distilled or dried over molecular sieves (4Å).

-

Molecular Sieves (4Å), powdered and flame-dried.

Step-by-Step:

-

Preparation:

-

Combine Donor (1.2 mmol) and Acceptor (1.0 mmol) in a flame-dried flask.

-

Add powdered 4Å molecular sieves (500 mg).

-

Vacuum/Purge with Argon (3 cycles) to remove all traces of moisture.

-

Add anhydrous MeCN (10 mL). Stir at Room Temperature (RT) for 30 mins to ensure dryness.

-

-

Coupling:

-

Cool the mixture to -40°C (Acetonitrile freezing point is -45°C; do not freeze the solvent).

-

Add TMSOTf (0.1 mmol) diluted in MeCN slowly.

-

Stir at -40°C for 1 hour, then allow to warm slowly to -10°C over 2 hours.

-

Mechanistic Check: The low temperature prevents the "anomerization" of the product. The MeCN coordinates to the anomeric center of the donor, forming an

-nitrilium species. The acceptor displaces this from the

-

-

Quenching & Workup:

-

Quench with

(0.5 mL). Filter through Celite to remove sieves. -

Concentrate and purify via Silica Gel Chromatography (Toluene:EtOAc gradient).

-

Validation: Check

-NMR. The anomeric proton for the new

-

Protocol C: Global Deprotection (Hydrogenolysis)

Target: Free Xylo-oligosaccharide

Benzyl groups are removed under neutral conditions, preserving the glycosidic bond.

Reagents:

-

Pd/C (10% Palladium on Carbon)

-

Hydrogen Gas (

) or Ammonium Formate (transfer hydrogenation) -

Solvent: MeOH:EtOAc (1:1) or MeOH:AcOH (9:1)

Step-by-Step:

-

Dissolve the benzylated oligosaccharide (500 mg) in MeOH:EtOAc (10 mL).

-

Add Pd/C (10 wt% loading, 50 mg).

-

Hydrogenation:

-

Method A (Balloon): Purge flask with

and stir under a balloon of -

Method B (Parr Shaker): 40 psi

for 4 hours (faster).

-

-

Filtration: Filter through a generic syringe filter or Celite pad to remove Pd/C. Caution: Pd/C is pyrophoric when dry. Keep wet.

-

Purification: The filtrate contains the free sugar and toluene (byproduct). Concentrate and redissolve in water. Wash with DCM to remove organic residues. Lyophilize the aqueous layer to obtain the white solid XOS.

QC & Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low | Solvent was not pure MeCN or temperature was too high. | Ensure strictly anhydrous MeCN. Maintain T < -30°C during addition. |

| Hydrolysis of Donor (Hemiacetal formation) | Moisture in reaction. | Re-dry molecular sieves (300°C for 3h). Check Argon line. |

| N-glycosyl acetamide byproduct | Rearrangement of Imidate. | This is a known side reaction of Schmidt donors. Use "Inverse Procedure": Mix Acceptor + Catalyst first, then add Donor slowly.[6] |

| Incomplete Deprotection | Catalyst poisoning (S or N traces). | Add a drop of AcOH or HCl to the hydrogenation mixture to protonate amine poisons. |

References

-

Schmidt, R. R., & Michel, J. (1980).[9] Facile synthesis of

- and -

Nigudkar, S. S., & Demchenko, A. V. (2015). Stereocontrolled chemical glycosylation. Chemical Science. (Review of solvent effects including nitrile effect). Link

-

Bieg, T., & Szeja, W. (1985).[4] Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation.[4] Synthesis. Link

-

Codée, J. D. C., et al. (2023). Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction.[3][6][7] Organic Letters. Link

Sources

- 1. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An efficient and practical synthesis of beta-(1 --> 3)-linked xylooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 5. BJOC - Search Results [beilstein-journals.org]

- 6. Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: Total Synthesis of Natural Products Using Xylose Building Blocks

Topic: Total Synthesis of Natural Products Using Xylose Building Blocks Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Abstract

This guide details the strategic utilization of D-xylose —an abundant, inexpensive pentose available from hemicellulose—as a chiral pool starting material for the total synthesis of complex natural products.[1] Unlike glucose, D-xylose offers a unique stereochemical profile (hydroxyls at C2, C3, C4) that maps directly onto the backbones of bioactive targets such as acetogenins (e.g., (+)-muricatacin) , iminosugars , and tetrahydrofuran-containing macrolides . We present validated protocols for converting D-xylose into versatile synthons, specifically focusing on the 1,2-O-isopropylidene protection strategy and the Wittig homologation route used in the synthesis of (+)-muricatacin.

The Xylose Advantage: Strategic Chiral Pool Logic

D-Xylose exists in equilibrium between pyranose and furanose forms. In synthetic chemistry, the furanose form is often "locked" using acetonide protection, creating a rigid bicyclic scaffold (1,2-O-isopropylidene-α-D-xylofuranose). This scaffold provides three contiguous stereocenters (

-

-Lactones: Via chain extension at the anomeric center (

-

Polyols/Amino-polyols: Via ring-opening and functional group interconversion.

-

Higher Carbon Sugars: Via nucleophilic addition to the aldehyde (after deprotection).

Strategic Pathway Diagram

The following flowchart illustrates the divergence from crude D-xylose to high-value synthetic intermediates.

Figure 1: Divergent synthetic pathways from D-xylose to bioactive natural products.

Core Protocol A: Preparation of the "Universal Starter"

Target: 1,2-O-Isopropylidene-α-D-xylofuranose Rationale: This reaction exploits the cis-diol relationship at C1 and C2. Under thermodynamic control (acetone/acid), the 1,2-acetonide is the exclusive product because the 5-membered dioxolane ring fused to the 5-membered furanose ring is energetically favorable (cis-fused [3.3.0] system).

Materials

-

D-Xylose (crystalline, >99%)

-

Acetone (Reagent grade, dried over molecular sieves)

-

Sulfuric acid (conc.

) -

Sodium carbonate (

) or Ammonium hydroxide ( -

Ethyl Acetate (EtOAc) and Hexanes for extraction

Step-by-Step Methodology

-

Suspension: In a 1 L round-bottom flask equipped with a drying tube, suspend D-xylose (50 g, 0.33 mol) in acetone (600 mL) .

-

Catalysis: Cool the suspension to 0°C. Add conc.

(20 mL) dropwise over 20 minutes. The solution will initially turn cloudy and then clear as the xylose dissolves and reacts. -

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Solvent: EtOAc; Stain: Anisaldehyde/H2SO4). The starting material (baseline) should disappear, replaced by a high

spot (~0.6). -

Neutralization (Critical): Cool the mixture back to 0°C. Slowly add saturated aqueous

or -

Filtration & Concentration: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove excess acetone. A yellow oil will remain.

-

Extraction: Dissolve the oil in water (100 mL) and extract with EtOAc (

mL). Dry the combined organics over -

Purification: The crude oil is often pure enough for subsequent steps. If necessary, purify via flash chromatography (Hexanes:EtOAc 4:1) or crystallization from benzene/hexane (though oil is common).

-

Yield: Typically 85–95%.

-

Data:

NMR (

-

Case Study: Total Synthesis of (+)-Muricatacin

Target Molecule: (+)-Muricatacin (Acetogenin with cytotoxic activity).[2][3] Mechanism: The synthesis relies on the "latent symmetry" of xylose.[2] By opening the sugar ring via a Wittig reaction, the C2-C5 carbon backbone of xylose becomes the chiral hydroxylactone core of muricatacin.

Reaction Scheme Overview

-

Protection: 1,2-O-Isopropylidene-α-D-xylofuranose

3,5-Di-O-benzyl-1,2-O-isopropylidene-α-D-xylofuranose. -

Hydrolysis: Selective removal of acetonide to yield the lactol (hemiacetal).

-

Wittig Olefination: Reaction with stabilized ylide to form the

-unsaturated ester. -

Lactonization: Hydrogenation reduces the alkene and deprotects the benzyl groups, leading to spontaneous cyclization.

Detailed Protocol

Phase 1: Benzylation and Hydrolysis

-

Benzylation: Treat the acetonide (from Protocol A) with benzyl bromide (BnBr) (2.5 equiv) and NaH (3.0 equiv) in DMF at 0°C

RT. Quench with water, extract with ether.-

Result: 3,5-di-O-benzyl-1,2-O-isopropylidene-α-D-xylofuranose.

-

-

Acetonide Cleavage: Dissolve the benzylated intermediate in acetic acid/water (4:1) and heat at 80°C for 3 hours.

Phase 2: Wittig Chain Extension (The Key Step)

This step transforms the cyclic sugar into an acyclic chain with defined stereochemistry.

-

Reagents: Methyl (triphenylphosphoranylidene)acetate (

). -

Procedure: In dry acetonitrile or benzene, dissolve the lactol (1.0 equiv) and the Wittig ylide (1.5 equiv). Reflux for 12–24 hours.

-

Note: The reaction proceeds via the open-chain aldehyde form of the sugar, which is in equilibrium with the lactol. As the aldehyde reacts, the equilibrium shifts (Le Chatelier’s principle).

-

-

Selectivity: This stabilized ylide typically yields the (E)-alkene .

-

Purification: Silica gel chromatography yields the acyclic

-unsaturated ester.

Phase 3: Hydrogenation and Cyclization

-

Catalyst: 10% Pd/C (Palladium on Carbon).

-

Solvent: Ethanol or Methanol (acidic trace, e.g., HCl, may assist lactonization).

-

Conditions: Hydrogen atmosphere (balloon pressure, 1 atm). Stir for 12 hours.

-

Transformation 1: Saturation of the C=C double bond.

-

Transformation 2: Hydrogenolysis of the O-Benzyl groups to free hydroxyls.

-

Transformation 3: Intramolecular attack of the C4-hydroxyl (formerly C2 of xylose) onto the methyl ester to form the 5-membered lactone ring.

-

-

Final Product: (+)-Muricatacin (or its precursor depending on the exact chain length of the ylide used; for Muricatacin, a longer chain ylide or subsequent alkylation is required, but this protocol generates the chiral core).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Acetonide Step | Incomplete neutralization causing hydrolysis during concentration. | Ensure pH is >7 before evaporation. Use |

| Incomplete Wittig Reaction | Lactol-aldehyde equilibrium is slow. | Use higher boiling solvent (Toluene) or add catalytic benzoic acid to accelerate mutarotation. |

| Z-Alkene Contamination | Unstabilized ylide usage or salt effects. | Use stabilized ylides ( |

| Benzyl Group Stability | Acid hydrolysis of acetonide too harsh. | Use mild acidic resin (Amberlyst 15) or aqueous TFA at room temperature. |

References

-

Popsavin, V., et al. (2000). "Formal synthesis of (+)-muricatacin from D-xylose." Carbohydrate Letters, 3(6), 411-418.[3] Link

-

Gesson, J. P., et al. (1992). "Enantiodivergent synthesis of (+) and (−) altholactone from D-glucose." Tetrahedron Letters, 33(25), 3633-3636. (Demonstrates related lactonization strategies applicable to xylose). Link

- Fleet, G. W. J., et al. (1984). "Synthesis of (-)-swainsonine from D-xylose." Tetrahedron Letters.

-

Vertex AI Search Results. (2025). "Preparation of 1,2-O-isopropylidene-alpha-D-xylofuranose protocol."

-

Hertweck, C., et al. (2024).[6] "Biosynthesis and Synthesis of Muscarine." Angewandte Chemie Int.[6][7] Ed. (Context on recent xylose-related toxin synthesis). Link

Sources

- 1. Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of the alpha-D-Mannosidase Inhibitor (-)-Swainsonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Total Synthesis of Oseltamivir (Tamiflu) by Hayashi [organic-chemistry.org]

Validation & Comparative

Comparative Guide: Reactivity & Stereoselectivity of Benzyl vs. Benzoyl Protected Xylose

Executive Summary: The Strategic Choice

In the synthesis of xylo-oligosaccharides and glycoconjugates, the choice between Benzyl (Bn) and Benzoyl (Bz) protection on the D-xylose scaffold is not merely a matter of stability—it is the primary switch for controlling reactivity rates ("Armed" vs. "Disarmed") and stereochemical outcome (1,2-cis vs. 1,2-trans).

-

Select Benzyl (Bn) when you require an "Armed" donor for high reactivity, enabling coupling with low-nucleophilicity acceptors, or when targeting

-linkages (1,2-cis) via thermodynamic control or solvent assistance. -

Select Benzoyl (Bz) when you require a "Disarmed" donor for latent reactivity strategies, or when

-selectivity (1,2-trans) is mandatory via Neighboring Group Participation (NGP).

Mechanistic Foundation

Electronic Effects: The "Armed-Disarmed" Principle

The reactivity difference is governed by the electron density at the anomeric center, a concept formalized by Fraser-Reid.

-

Benzyl Ethers (Armed): The ether oxygen at C-2 (and C-3, C-4) is electron-donating by induction and resonance. This stabilizes the oxocarbenium ion intermediate, lowering the activation energy for glycosylation.

-

Consequence: Bn-protected xylose donors are highly reactive and can couple with sterically hindered or electron-poor acceptors.

-

-

Benzoyl Esters (Disarmed): The ester carbonyl is strongly electron-withdrawing. This destabilizes the cationic transition state (oxocarbenium ion), significantly slowing the reaction rate.

-

Consequence: Bz-protected xylose donors are stable (latent) and typically require stronger promoters (e.g., NIS/TfOH) or higher temperatures to react.

-

Stereochemical Control: NGP vs. Anomeric Effect

For D-Xylose (a pentose in the

- -anomer: 1,2-cis (Anomeric H is equatorial; Aglycone is axial).[1]

- -anomer: 1,2-trans (Anomeric H is axial; Aglycone is equatorial).

Diagram 1: Stereoselectivity Mechanisms

The following diagram illustrates the divergent pathways dictated by the C-2 protecting group.

Caption: Comparative mechanistic pathways. The C-2 Benzoyl group forms a rigid acyloxonium intermediate blocking the alpha-face, forcing beta-attack. The C-2 Benzyl group allows free oxocarbenium formation, typically favoring alpha-attack due to the anomeric effect.

Comparative Performance Data

The following data aggregates typical performance metrics from glycosylation of thioglycoside or trichloroacetimidate xylose donors under standard Lewis Acid activation (e.g., TMSOTf, NIS/TfOH) in Dichloromethane (DCM).

Table 1: Reactivity & Selectivity Profile

| Feature | Benzyl (Bn) Protected Xylose | Benzoyl (Bz) Protected Xylose |

| Reactivity Class | Armed (High Reactivity) | Disarmed (Low Reactivity) |

| Primary Stereoselectivity | ||

| Mechanism of Control | Anomeric Effect (Thermodynamic) | Neighboring Group Participation (Kinetic) |

| Donor Stability | Moderate (Sensitive to accidental hydrolysis) | High (Stable to mild acid/base) |

| Coupling Efficiency | Excellent (Yields > 85% common) | Good (Yields 70-85%, requires longer times) |

| Deprotection Cond. | Hydrogenolysis ( | Saponification ( |

| Ideal Acceptor | Unreactive/Hindered secondary alcohols | Reactive primary alcohols |

Critical Insight: While Bn donors generally favor

-anomers, this selectivity is not absolute. It can be eroded by solvent effects (e.g., Acetonitrile promotesvia nitrilium ions) or temperature. In contrast, Bz donors provide near-absolute -control regardless of solvent, provided the C-2 ester is intact.

Experimental Protocols

Synthesis of Donors (Brief Overview)

-

Per-benzylation: Treat D-xylose with

and -

Per-benzoylation: Treat D-xylose with

in Pyridine ( -

Activation: Both can be converted to Trichloroacetimidates (TCA) using

and

Comparative Glycosylation Protocol

This protocol is designed to validate the reactivity difference using a "Competition Experiment" or parallel synthesis.

Reagents:

-

Donor A: 2,3,4-Tri-O-benzyl-D-xylopyranosyl trichloroacetimidate (Armed).

-

Donor B: 2,3,4-Tri-O-benzoyl-D-xylopyranosyl trichloroacetimidate (Disarmed).

-

Acceptor: Primary alcohol (e.g., 6-O-protected galactose or simple alkyl alcohol).

-

Promoter: TMSOTf (Trimethylsilyl trifluoromethanesulfonate).

-

Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Workflow:

-

Preparation:

-

Dry Donor (1.2 equiv) and Acceptor (1.0 equiv) under high vacuum for 2 hours.

-

Dissolve in anhydrous DCM (0.1 M concentration relative to donor) under Argon atmosphere.

-

Add activated molecular sieves (4Å) and stir for 30 mins to ensure absolute dryness (Critical for reproducibility).

-

-

Activation (Temperature Control is Key):

-

Cool the reaction mixture to -78°C .

-

Add TMSOTf (0.1 equiv) dropwise.

-

-

Monitoring (The Reactivity Test):

-

Bn-Donor: Monitor by TLC every 10 minutes. Expect consumption of donor within 30-60 minutes even at -78°C.

-

Bz-Donor: Monitor by TLC. Expect no reaction or very slow reaction at -78°C. Warm slowly to 0°C or RT to drive reaction to completion (typically 2-4 hours).

-

-

Quenching & Analysis:

-

Quench with

. Filter sieves. Concentrate. -

Analyze crude NMR (

and-

-Xylose:

-

-Xylose:

-

-Xylose:

-

Diagram 2: Experimental Workflow & Decision Tree

Caption: Workflow demonstrating the kinetic and stereochemical divergence. Bn donors react rapidly at low temps yielding alpha-isomers; Bz donors require thermal energy and yield beta-isomers.

Deprotection Strategies

The final choice often depends on the global protection strategy of the target molecule.

-

Benzyl Removal (Hydrogenolysis):

-

Conditions:

(1 atm), 10% Pd/C, MeOH/EtOAc. -

Pros: Neutral conditions, clean.

-

Cons: Incompatible with alkenes, alkynes, or sulfur-containing compounds (catalyst poisoning).

-

-

Benzoyl Removal (Zemplén Transesterification):

-

Conditions: NaOMe (0.1 equiv) in MeOH, pH 9-10, RT, 1-2h.

-

Pros: Mild, preserves acid-sensitive groups.

-

Cons: Incompatible with base-sensitive groups (e.g., Fmoc).

-

References

-

Fraser-Reid, B., et al. (1988). "Armed and disarmed glycosyl donors in saccharide couplings." Journal of the American Chemical Society. Link

-

Demchenko, A. V. (2003). "Stereoselective Chemical 1,2-cis-O-Glycosylation: From 'Cookbook' Methods to Modern Synthesis." Current Organic Chemistry. Link

-

Zhang, Z., et al. (1999). "Programmed Synthesis of Oligosaccharides." Journal of the American Chemical Society. Link

-

Codée, J. D., et al. (2005). "Thiophenyl Glycosides as Glycosyl Donors in Oligosaccharide Synthesis." Journal of the American Chemical Society. Link

-

Schmidt, R. R., & Kinzy, W. (1994). "Anomeric-Oxygen Activation for Glycoside Synthesis: The Trichloroacetimidate Method." Advances in Carbohydrate Chemistry and Biochemistry. Link

Sources

Safety Operating Guide

2,3,4-tri-O-benzyl-d-xylopyranose proper disposal procedures

Executive Summary & Operational Directive

Immediate Action Required: Treat 2,3,4-tri-O-benzyl-d-xylopyranose as Hazardous Chemical Waste . While often classified as non-hazardous under GHS criteria by bulk manufacturers (e.g., Synthose, TCI), the lipophilic nature, combustibility, and potential for benzyl ether oxidation necessitate incineration via a licensed waste contractor.

Strict Prohibition: Under no circumstances should this compound be disposed of via sanitary sewer systems (sink drains). Its high lipophilicity (benzyl protection) will cause precipitation in aqueous lines, leading to plumbing blockages and violation of EPA "Prohibited Discharge Standards" (40 CFR 403.5).

Chemical Profile & Waste Characterization

To dispose of a chemical safely, you must understand its behavior in the waste stream. This compound is a protected carbohydrate intermediate. The benzyl groups render the sugar hydrophobic, significantly altering its waste profile compared to native xylopyranose.

Physicochemical Data for Waste Segregation

| Property | Value / Characteristic | Operational Implication |

| Physical State | White Crystalline Solid / Syrup | Must be segregated into Solid Waste if pure. |

| Solubility | Soluble: DCM, EtOAc, MeOHInsoluble: Water | Do not flush. Use organic solvent streams for liquid disposal. |

| Flammability | Combustible (Organic) | Classify as Ignitable Waste if dissolved in flammable solvents. |

| Reactivity | Stable; Benzyl ethers can form peroxides (rare) | Store away from strong oxidizers and strong acids. |

| EPA Waste Code | None (if pure) / D001 (if in flammable solvent) | Default to Non-Regulated Chemical Waste unless mixed with listed solvents. |

Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid (Spoiled/Excess Reagent)

Applicability: Expired shelf-life material, spilled solids, or scrapings from flasks.

-

Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated "Solid Chemical Waste" drum.

-

Labeling: Affix a hazardous waste label.

-

Chemical Name: "this compound" (Do not use abbreviations like "TBX" on waste tags).

-

Hazard Checkbox: Mark "Toxic" or "Irritant" (as a precaution for benzyl derivatives) and "Organic".

-

-

Transfer: Transfer solid directly into the container. Do not dissolve it solely for the purpose of disposal (this increases waste volume and cost).

-

Sealing: Ensure the lid is screw-tight. Tape the lid if the container is entering long-term storage before pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicability: Mother liquors, filtrates, or reaction solutions containing the compound.[1][2]

-

Step 1: Solvent Identification.

-

If dissolved in Dichloromethane (DCM) or Chloroform

Halogenated Waste Stream . -

If dissolved in Ethyl Acetate, Methanol, or Hexanes

Non-Halogenated Waste Stream .

-

-

Step 2: Compatibility Check. Ensure the waste stream does not contain strong oxidizers (e.g., Chromic acid, Permanganates). Benzyl ethers can oxidize to benzaldehyde or benzoic acid derivatives exothermically under harsh conditions.

-

Step 3: Bulking. Pour into the appropriate safety carboy (5L or 20L). Leave 10% headspace for vapor expansion.

Scenario C: Contaminated Consumables (Debris)

Applicability: Weigh boats, contaminated gloves, paper towels, and TLC plates.

-

Segregation: Do not throw these in the regular trash. The benzyl protecting groups are persistent organics.

-

Collection: Place in a clear, heavy-duty polyethylene bag (minimum 4 mil thickness) or a dedicated "Chemically Contaminated Debris" bucket.

-

Sharps: If needles/syringes were used to transfer solutions of this compound, they must go into a Hard-Walled Sharps Container , regardless of chemical toxicity.

Visual Decision Matrix (Workflow)

The following logic flow ensures compliant segregation of benzyl-protected carbohydrate waste.

Figure 1: Decision matrix for segregating benzyl-protected sugar waste streams based on physical state and solvent composition.

Scientific Rationale & Risk Mitigation

Why not the drain? (The Hydrophobic Effect) Unlike unprotected xylose, which is water-soluble and biodegradable, the tri-O-benzyl modification creates a highly lipophilic molecule (LogP > 3). If poured into a sink:

-

Precipitation: Upon hitting the water trap, the compound will crash out of the solution.

-

Adhesion: The sticky, syrup-like nature of benzyl ethers promotes adhesion to PVC and copper piping.

-

Bio-resistance: Benzyl ethers are more resistant to microbial breakdown in municipal water treatment plants compared to free sugars, posing a "pass-through" environmental risk.

Benzyl Ether Stability Warning While this compound is stable, "old" waste containers containing benzyl ethers in ethereal solvents (like THF or Diethyl Ether) can form peroxides over extended periods (6-12 months).

-

Protocol: If the waste container has been sitting for >6 months, test for peroxides using a starch-iodide strip before consolidating it with larger waste drums.

References

-

Synthose Inc. (2023).[3] Safety Data Sheet: this compound. Retrieved from

-

U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from

-

Fisher Scientific. (2023). Benzyl Protected Carbohydrates Handling Guidelines. Retrieved from

-

University of Pennsylvania EHRS. (2023). Guidelines for Segregating and Combining Chemical Wastes. Retrieved from

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.